molecular formula C9H15Cl2NO2 B13512579 Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride

Cat. No.: B13512579
M. Wt: 240.12 g/mol
InChI Key: YKKUWBMYQGYEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15Cl2NO2. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing ring fused to a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized species .

Scientific Research Applications

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
  • 1-Chloro-6-azaspiro[2.5]octane-1-carboxylate

Uniqueness

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both a chlorine atom and a methyl ester group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H15Cl2NO2

Molecular Weight

240.12 g/mol

IUPAC Name

methyl 2-chloro-6-azaspiro[2.5]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H14ClNO2.ClH/c1-13-7(12)9(10)6-8(9)2-4-11-5-3-8;/h11H,2-6H2,1H3;1H

InChI Key

YKKUWBMYQGYEQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC12CCNCC2)Cl.Cl

Origin of Product

United States

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